HL-60 Promyelocytic Leukemia Cytotoxicity: Meta-Methyl Outperforms Ortho-Methyl and Para-Methyl Analogs
In a single-study head-to-head MTT assay panel, compound 5c (3-methylbenzamido) exhibited an IC50 of 30.8 ± 6.4 μM against HL-60 cells, representing a >3.2-fold improvement over the ortho-methyl analog 5b (IC50 > 100 μM), a 2.2-fold improvement over the para-methyl analog 5d (IC50 = 68.8 ± 14.9 μM), and a modest 5% improvement over the unsubstituted benzamido parent 5a (IC50 = 32.4 ± 4.2 μM) [1]. Among methyl-substituted congeners tested in this series, 5c displayed the highest potency against HL-60.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HL-60 human promyelocytic leukemia cells |
|---|---|
| Target Compound Data | IC50 = 30.8 ± 6.4 μM (compound 5c, 3-methylbenzamido) |
| Comparator Or Baseline | 5a (unsubstituted benzamido): 32.4 ± 4.2 μM; 5b (2-methylbenzamido): >100 μM; 5d (4-methylbenzamido): 68.8 ± 14.9 μM |
| Quantified Difference | 5c is 3.2× more potent than 5b, 2.2× more potent than 5d, and statistically equivalent to 5a (p > 0.05, overlapping SEMs) |
| Conditions | MTT assay; HL-60 human promyelocytic leukemia cell line; values represent mean ± SEM from triplicate experiments |
Why This Matters
For researchers procuring a methylbenzamido-thiadiazole reference compound for leukemia screening, selecting the meta isomer 5c rather than the ortho or para isomer avoids a >2–3-fold loss in assay sensitivity.
- [1] Almasirad, A., Hosseini, R., Jalalizadeh, H., Rahimi-Moghaddam, Z., Abaei, N., JanMohammadi, M., Khandani, S., Tabatabai, S. A., & Shafiee, A. (2016). Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Zeitschrift für Naturforschung B, 71(3), 205–210. View Source
